tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) protected by a tert-butoxycarbonyl (Boc) group. The structure includes a bromopyrazine moiety linked via an oxymethyl group to the azetidine core. The bromine atom on the pyrazine ring enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C13H18BrN3O3 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
tert-butyl 3-[(6-bromopyrazin-2-yl)oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-6-9(7-17)8-19-11-5-15-4-10(14)16-11/h4-5,9H,6-8H2,1-3H3 |
InChI Key |
FGPCKXRPGNPTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CN=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromopyrazine moiety: This step often involves nucleophilic substitution reactions where a bromopyrazine derivative is introduced to the azetidine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyrazine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
The compound has been investigated for its biological activities, particularly in the following areas:
1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit potential anticancer properties by inhibiting specific pathways involved in tumor growth. The presence of the bromopyrazin moiety may enhance its interaction with cancer-related targets.
2. Anti-inflammatory Effects:
Studies suggest that tert-butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.
3. Drug Development:
As a building block, this compound can be utilized in the synthesis of more complex molecules aimed at therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes involved in disease processes.
Industrial Applications
In an industrial context, this compound serves as an important intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows for:
1. Material Science:
The compound's properties can be exploited in creating new materials with specific characteristics, such as polymers or coatings that require enhanced durability or chemical resistance.
2. Chemical Research:
In synthetic organic chemistry, it acts as a versatile intermediate for further transformations, enabling chemists to explore new chemical entities with potential applications across various fields.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effectiveness of similar azetidine derivatives in inhibiting cancer cell proliferation. The mechanism involved targeting specific kinases associated with cancer progression, suggesting that this compound could have similar effects due to its structural analogies.
Case Study 2: Inflammatory Disease Treatment
Another research project focused on the anti-inflammatory properties of related compounds demonstrated their ability to reduce cytokine production in vitro. The findings imply that this compound might be further investigated for its therapeutic potential against autoimmune conditions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrazine moiety can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Key Structural Features :
- Azetidine ring : Conformationally restricted scaffold for drug design.
- Boc protection : Enhances solubility and stability during synthesis.
- 6-Bromopyrazine : Aromatic heterocycle with a halogen substituent for further functionalization.
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound belongs to a broader class of azetidine carboxylates. Below is a comparison with key analogs:
Functional Group Impact
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance electrophilicity, favoring nucleophilic substitution (e.g., in cross-couplings). Fluorine’s electronegativity increases metabolic stability and lipophilicity (LogP: bromoethyl analog = 2.1 vs. fluoromethyl analog = 1.3) .
- Pyrazine vs. pyridine analog ~ 55 Ų) .
- Stereochemistry: The (S)-configured nitropyridine analog (CAS 209530-92-7) may exhibit enantioselective binding in biological targets, unlike the non-chiral bromopyrazine compound .
Biological Activity
Chemical Identity
tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate, with the CAS number 2409082-78-4, is a compound characterized by its unique structure that includes a bromopyrazine moiety attached to an azetidine ring. The molecular formula is , and it has a molecular weight of approximately 344.2043 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to potentially inhibit specific enzymes and modulate signaling pathways, which are crucial in various cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or other enzymes, impacting pathways involved in cell proliferation and survival.
- Receptor Interaction: It could bind to receptors involved in neurotransmission or hormonal signaling, influencing physiological responses.
Pharmacological Studies
Recent studies have shown that compounds with similar structures exhibit significant pharmacological effects. For instance, azetidine derivatives have been explored for their potential as anticancer agents due to their ability to interfere with tumor cell growth pathways .
Case Studies
- Inhibition of Cancer Cell Lines: In vitro studies demonstrated that related azetidine compounds inhibited the growth of various cancer cell lines, suggesting potential applications in oncology .
- Kinase Inhibition Assays: Research indicates that compounds similar to this compound have shown promise in inhibiting specific kinases associated with tumorigenesis, highlighting their therapeutic potential .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C13H18BrN3O3 | 344.2043 g/mol | Potential kinase inhibitor |
| tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate | C12H16BrN3O2 | 314.18 g/mol | Anticancer activity |
| tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate | C12H18BrN4O2 | 346.21 g/mol | Antiviral properties |
This comparison illustrates how structural variations can influence the biological activity of azetidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
